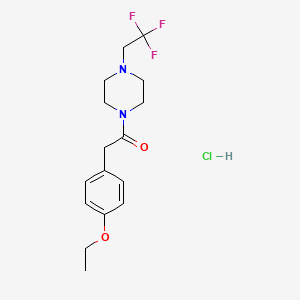
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, also known as PPADS, is a synthetic compound that has gained attention in scientific research due to its potential use as an antagonist for purinergic receptors. PPADS has been found to have a range of biochemical and physiological effects, making it a promising tool for studying purinergic signaling pathways.
作用机制
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide acts as a competitive antagonist for purinergic receptors, binding to the receptor site and preventing the binding of endogenous ligands such as ATP. This inhibition of purinergic signaling can have a range of effects on cellular and physiological processes, depending on the specific receptor subtype being targeted.
Biochemical and Physiological Effects:
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to have a range of biochemical and physiological effects, including inhibition of ATP-induced calcium release, inhibition of platelet aggregation, and modulation of neurotransmitter release. These effects make 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide a valuable tool for studying the role of purinergic signaling in various physiological processes.
实验室实验的优点和局限性
One advantage of using 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in lab experiments is its potency as a purinergic receptor antagonist, allowing for effective inhibition of purinergic signaling pathways. However, 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can also have off-target effects and may not be selective for specific receptor subtypes. Additionally, the synthesis of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be complex and time-consuming, making it a less accessible tool for some researchers.
未来方向
There are many potential future directions for research involving 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide, including the development of more selective purinergic receptor antagonists, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in animal models to study the role of purinergic signaling in disease states, and the investigation of the effects of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide on various physiological processes. Additionally, the use of 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide in combination with other compounds may allow for the development of novel therapies targeting purinergic signaling pathways.
合成方法
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide can be synthesized using a multistep process involving the reaction of various chemical reagents. One common method involves the reaction of 2,3-epoxypropanol with pyrrolidine in the presence of sulfuric acid to produce the intermediate 2-(pyrrolidin-1-yl)propan-1-ol. This intermediate is then reacted with 2-acetamidoacrylate in the presence of triethylamine to produce 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide.
科学研究应用
1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been used in a variety of scientific research applications, particularly in the study of purinergic signaling pathways. Purinergic receptors are involved in a range of physiological processes, including neurotransmission, inflammation, and immune function. 1-(prop-2-enoyl)-N-(propan-2-yl)pyrrolidine-3-sulfonamide has been found to be a potent antagonist for P2X and P2Y purinergic receptors, making it a valuable tool for studying these pathways.
属性
IUPAC Name |
N-propan-2-yl-1-prop-2-enoylpyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-4-10(13)12-6-5-9(7-12)16(14,15)11-8(2)3/h4,8-9,11H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAMBKGVBOBJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1CCN(C1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2428401.png)
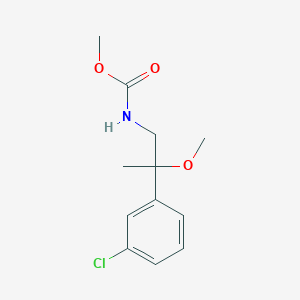
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2428404.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)
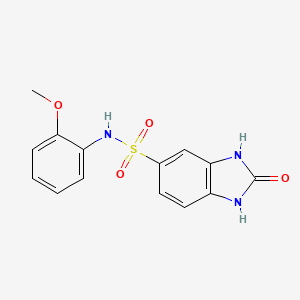
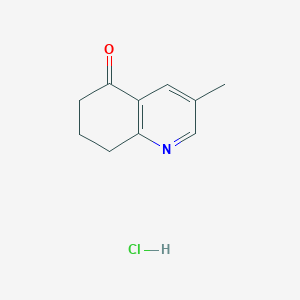
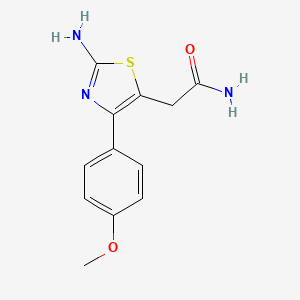
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2428412.png)
![6-(4-ethoxy-3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2428414.png)
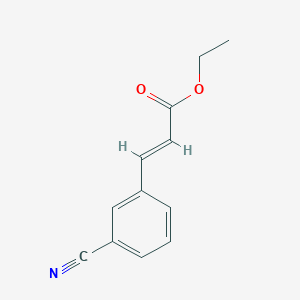
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2428418.png)
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2428419.png)
![4,4-Dimethyl-5-phenyl-1-oxaspiro[2.3]hexane](/img/structure/B2428422.png)
